(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane
Overview
Description
(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane: is a chemical compound with the molecular formula C17H19NO4S . It is characterized by its nitro group (-NO2) and ethoxy groups (-OCH2CH3) attached to a benzene ring, which is further substituted with a sulfane group (-S-) and a p-tolyl group (a methyl-substituted phenyl group).
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 2,5-dihydroxy-4-nitrobenzene . The hydroxyl groups are first converted to ethoxy groups using diethyl sulfate in the presence of a base such as potassium carbonate . The resulting compound is then reacted with p-tolylsulfenyl chloride to introduce the sulfane group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane: undergoes various types of chemical reactions:
Oxidation: The nitro group can be further oxidized to form nitroso or dinitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Nitroso derivatives: Formed by partial oxidation of the nitro group.
Amino derivatives: Formed by reduction of the nitro group.
Substituted derivatives: Formed by replacing ethoxy groups with other functional groups.
Scientific Research Applications
(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane: has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through its nitro group , which can interact with biological targets such as enzymes and receptors. The sulfane group and ethoxy groups contribute to its overall chemical reactivity and stability, allowing it to participate in various biochemical pathways.
Molecular Targets and Pathways Involved:
Enzymes: May inhibit or activate specific enzymes involved in metabolic processes.
Receptors: May bind to receptors and modulate their activity.
Comparison with Similar Compounds
(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane: is similar to other nitrophenyl sulfane compounds, but its unique combination of ethoxy and nitro groups sets it apart. Some similar compounds include:
2,4-Dinitrophenyl sulfane
2,6-Diethoxy-4-nitrophenyl sulfane
4-Nitrophenyl sulfane
These compounds share structural similarities but differ in their functional groups and reactivity.
Properties
IUPAC Name |
1,4-diethoxy-2-(4-methylphenyl)sulfanyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-4-21-15-11-17(23-13-8-6-12(3)7-9-13)16(22-5-2)10-14(15)18(19)20/h6-11H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKVBFFPQZNRRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])OCC)SC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4071502 | |
Record name | 4-p-Tolylmercapto-2,5-diethoxynitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4071502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68400-47-5 | |
Record name | 1,4-Diethoxy-2-[(4-methylphenyl)thio]-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68400-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-diethoxy-2-((4-methylphenyl)thio)-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068400475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,4-diethoxy-2-[(4-methylphenyl)thio]-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-p-Tolylmercapto-2,5-diethoxynitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4071502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diethoxy-2-[(4-methylphenyl)thio]-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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